

# An In-depth Technical Guide to 4-Bromo-2-cyclopropoxypyridine

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## Compound of Interest

Compound Name: 4-Bromo-2-cyclopropoxypyridine

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and applications of **4-Bromo-2-cyclopropoxypyridine**, a key intermediate in medicinal chemistry and materials science.

## Core Chemical Properties

**4-Bromo-2-cyclopropoxypyridine** is a halogenated pyridine derivative featuring a cyclopropoxy substituent. These structural motifs make it a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents.

Table 1: Physicochemical Properties of **4-Bromo-2-cyclopropoxypyridine**

Property	Value	Source
CAS Number	1209460-14-9	[1][2][3]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrNO	[1][2][3]
Molecular Weight	214.06 g/mol	[1][2]
Purity	Typically ≥97%	[1]
SMILES Code	BrC1=CC(OC2CC2)=NC=C1	[2]
InChI Key	CKAXFFRSYPTCEH-UHFFFAOYSA-N	[1]
Predicted Boiling Point	272.9 ± 20.0 °C	[4]
Predicted Density	1.521 ± 0.06 g/cm <sup>3</sup>	[4]
Predicted pKa	3.82 ± 0.10	[4]*

\*Note: Predicted values are for the analogous compound 4-bromo-2-cyclobutoxypyridine and are provided for estimation.

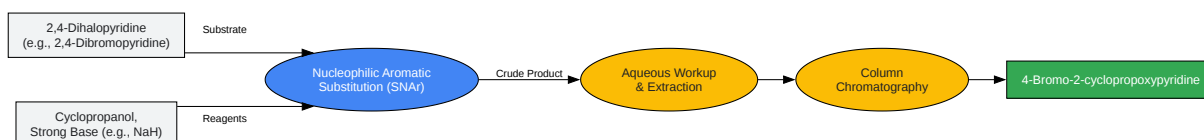
## Spectroscopic Data

Detailed analytical data such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, HPLC, and LC-MS are typically available from commercial suppliers upon request.[2] These spectra are essential for confirming the identity and purity of the compound before its use in synthetic applications.

## Synthesis and Experimental Protocols

While a specific, published protocol for the direct synthesis of **4-Bromo-2-cyclopropoxypyridine** is not readily available in the provided search results, a plausible synthetic route can be devised based on established pyridine chemistry. A common approach involves the nucleophilic aromatic substitution of a suitable dihalopyridine precursor with cyclopropanol.

### Hypothetical Synthesis Workflow



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Caption: Hypothetical workflow for the synthesis of **4-Bromo-2-cyclopropoxypyridine**.

#### Detailed Hypothetical Experimental Protocol:

- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of cyclopropanol (1.2 equivalents) in a dry aprotic solvent such as tetrahydrofuran (THF).
- **Base Addition:** Cool the solution to 0 °C using an ice bath. Add a strong base, such as sodium hydride (NaH, 1.2 equivalents), portion-wise while monitoring for hydrogen gas evolution. Allow the mixture to stir for 30 minutes at 0 °C to form the sodium cyclopropoxide salt.
- **Substrate Addition:** Slowly add a solution of 2,4-dibromopyridine (1.0 equivalent) in dry THF to the reaction mixture.
- **Reaction:** Allow the reaction to warm to room temperature and then heat to reflux (approximately 66 °C for THF). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- **Workup:** Once the reaction is complete, cool the mixture to room temperature and carefully quench with water. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column

chromatography on silica gel to yield **4-Bromo-2-cyclopropoxypyridine**.

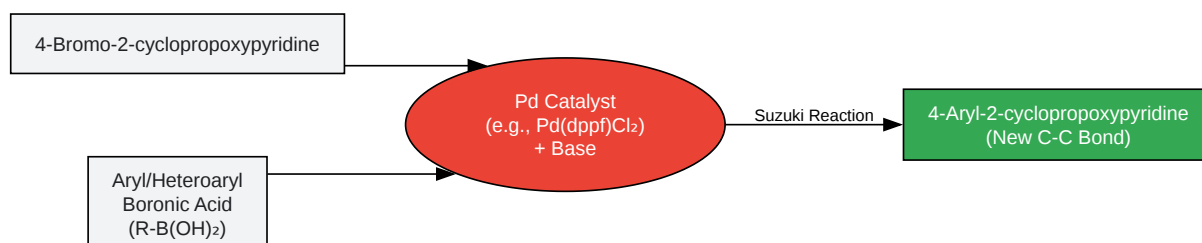
## Applications in Drug Discovery and Organic Synthesis

Halogenated pyridines are cornerstone building blocks in medicinal chemistry. The bromine atom at the 4-position of **4-Bromo-2-cyclopropoxypyridine** serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, enabling the rapid generation of diverse compound libraries for drug discovery programs.[\[5\]](#)[\[6\]](#)[\[7\]](#)

### Key Applications:

- **Suzuki-Miyaura Coupling:** The bromine atom can be readily displaced by various aryl or heteroaryl boronic acids or esters to form new carbon-carbon bonds.[\[5\]](#) This is a fundamental transformation in the synthesis of complex molecules, including kinase inhibitors and other targeted therapeutics.[\[6\]](#)
- **Buchwald-Hartwig Amination:** The compound can react with amines to form substituted 4-aminopyridines, another important pharmacophore.
- **Intermediate for Bioactive Molecules:** Pyridine derivatives are integral to drugs targeting a wide range of diseases. This specific building block can be used in the synthesis of inhibitors for cyclin-dependent kinases (CDKs) or retinoic X receptor alpha (RXR $\alpha$ ), both of which are important targets in oncology.[\[6\]](#)

### Logical Relationship in Suzuki Coupling



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Caption: Role of **4-Bromo-2-cyclopropoxypyridine** in Suzuki cross-coupling reactions.

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **4-Bromo-2-cyclopropoxypyridine** was not found in the search results, data from analogous brominated pyridine compounds indicate that it should be handled with care in a well-ventilated area or chemical fume hood.[8][9][10][11][12]

Table 2: General Hazard Information and Precautionary Statements

Category	Statement
Hazard Statements	H302: Harmful if swallowed.[10][12] H315: Causes skin irritation.[10][11][12] H319: Causes serious eye irritation.[10][11][12] H335: May cause respiratory irritation.[11][12]
Precautionary Statements	Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][11] P264: Wash face, hands and any exposed skin thoroughly after handling.[8][10][11][12] P270: Do not eat, drink or smoke when using this product.[8][12] P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][11][12]
Precautionary Statements	Response: P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9][10] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[10]
Storage	Store locked up in a well-ventilated place. Keep container tightly closed.[8][10] Recommended storage is under an inert atmosphere at 2-8°C. [2]
Incompatible Materials	Strong oxidizing agents, strong acids, strong bases.[9][10]

Disclaimer: This guide is intended for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical. All laboratory work should be conducted with appropriate personal protective equipment (PPE) and engineering controls.

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